N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-carboxamide core linked to a 2-methylbenzimidazole moiety and a 3,4-dimethoxyphenethyl substituent. The 3,4-dimethoxyphenethyl group may enhance lipophilicity and receptor-binding affinity, while the benzimidazole and furan rings contribute to heterocyclic interactions with biological targets .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-26-19-6-4-5-7-20(19)27(16)15-18-9-11-22(31-18)24(28)25-13-12-17-8-10-21(29-2)23(14-17)30-3/h4-11,14H,12-13,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRBIAXPDSRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules that often exhibit significant pharmacological properties. The molecular formula is with a molecular weight of 416.5 g/mol. The structural features include:
- Dimethoxyphenethyl group : Contributes to lipophilicity and potential receptor interactions.
- Benzo[d]imidazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Furan ring : Often associated with neuroprotective effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes such as farnesyltransferase, which is crucial in cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies indicate that benzimidazole derivatives possess antimicrobial properties, making this compound a candidate for further exploration in this area .
- Cytotoxic Effects : Analogous compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from related studies include:
- Substituent Variations : The presence of methoxy groups enhances the lipophilicity and possibly the bioavailability of the compound.
- Positioning of Functional Groups : The positioning of the benzimidazole moiety significantly influences the inhibitory potency against target enzymes and receptors .
Case Study 1: Anticancer Activity
A study investigating related benzimidazole compounds found that modifications at the 4-position significantly affected their anticancer activity. Compounds with hydrophobic substituents showed enhanced inhibition of farnesyltransferase, leading to reduced proliferation in cancer cells. This suggests that this compound may exhibit similar anticancer properties due to its structural similarities .
Case Study 2: Antimicrobial Properties
Research on imidazole derivatives indicated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with phenethyl substitutions demonstrated low minimum inhibitory concentrations (MICs), suggesting that this compound could be effective against resistant bacterial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| Potential Biological Activities | Anticancer, Antimicrobial |
| SAR Insights | Modifications enhance activity |
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide exhibit promising anticancer activities. For instance, compounds derived from benzimidazole structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of benzimidazole derivatives, which showed effective growth inhibition in cancer cell lines such as MDA-MB-231 and HCT-116. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, providing a basis for further development of similar compounds .
Antimicrobial Applications
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities.
Case Study: Antimicrobial Efficacy
Research conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.
Drug Design and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. The incorporation of various functional groups allows for modifications that can enhance biological activity.
Synthetic Pathway
The synthetic route typically involves:
- Formation of the furan ring - Utilizing furan derivatives as starting materials.
- Benzimidazole coupling - Employing coupling reactions to introduce the benzimidazole moiety.
- Carboxamide formation - Finalizing the structure through amide bond formation.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the benzimidazole-carboxamide scaffold with Analog 2 but differs in the substituent (3,4-dimethoxyphenethyl vs. 4-chlorobenzyl). Methoxy groups may improve solubility compared to the chloro substituent .
- Analog 1 replaces the furan ring with a benzimidazole directly attached to a carboxamide, highlighting the role of heterocyclic diversity in bioactivity.
Pharmacological Activities
- Analog 1 : Demonstrates anticancer activity via protein-binding interactions, attributed to the carboxamide’s dual hydrogen-bonding capacity . The 3,4-dimethoxyphenyl group enhances membrane permeability, critical for intracellular target engagement.
- Analog 2 : The chloro substituent may confer metabolic stability but could reduce solubility compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
